molecular formula C16H23N3O4 B13997496 Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate CAS No. 70497-50-6

Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate

Cat. No.: B13997496
CAS No.: 70497-50-6
M. Wt: 321.37 g/mol
InChI Key: VWFAPOLWIVOQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate is a synthetic compound with a molecular formula of C26H36N4O6 and a molecular weight of 500.2634849 . This compound is known for its complex structure, which includes multiple carbamate groups and a benzyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate typically involves the reaction of benzyl chloroformate with a suitable amine under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of intermediate compounds, which are then reacted under specific conditions to yield the final product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding amines .

Mechanism of Action

The mechanism of action of benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins, leading to inhibition or modulation of their activity . This interaction is often mediated by the carbamate groups, which can react with nucleophilic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate is unique due to its specific structural features, including the presence of multiple carbamate groups and a benzyl moiety.

Properties

CAS No.

70497-50-6

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

benzyl N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C16H23N3O4/c1-10(2)13(14(17)20)19-15(21)11(3)18-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H2,17,20)(H,18,22)(H,19,21)

InChI Key

VWFAPOLWIVOQOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.